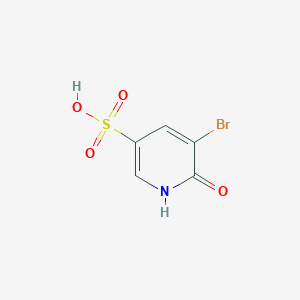
5-Bromo-6-hydroxypyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-hydroxypyridine-3-sulfonic acid is a useful research compound. Its molecular formula is C5H4BrNO4S and its molecular weight is 254.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
5-Bromo-6-hydroxypyridine-3-sulfonic acid has been explored for its reactivity and applications in various synthesis processes. For instance, the reactivity of bromine atoms in brominated pyridines, including the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine, has been studied (Wibaut, Haayman, & Dijk, 2010). Similarly, bromo-derivatives of 2- and 3-ethoxypyridine demonstrate interesting reactivity when heated with aqueous hydrochloric acid, resulting in the formation of chloro-hydroxypyridines and dihydroxypyridines (Hertog & Bruyn, 2010). An efficient synthesis process of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing the potential of brominated pyridines in creating complex molecules, has also been detailed (Hirokawa, Horikawa, & Kato, 2000).
Coordination Chemistry and Structural Studies
The compound has found use in the field of coordination chemistry and structural studies. The synthesis and characterization of various compounds and their complexes, such as salts of 5-sulfosalicylic acid and 3-aminopyridine, demonstrate the utility of brominated pyridine derivatives in forming complex structures with extensive hydrogen bonding and pi-pi interactions (Meng, Zhou, Wang, & Liu, 2007). Similarly, divalent metal carboxylate-sulfonates with layered and one-dimensional structures have been synthesized using similar compounds, showcasing the diverse structural possibilities (Sun, Mao, Sun, Zeng, & Clearfield, 2004).
Catalysis and Material Science
In material science and catalysis, the derivatives of this compound have been utilized for various applications. For example, sulfonated polyaniline has been used as a solid organocatalyst for the dehydration of fructose into 5-hydroxymethylfurfural, indicating the potential of such compounds in renewable energy and chemical production processes (Dai, Zhu, Tang, Fu, Tang, Guo, & Hu, 2017).
Proton Transfer and Conductivity
The unique properties of compounds derived from this compound have been explored in studies related to proton transfer and conductivity. Coordination polymers with sulfonic acid groups have been synthesized and examined for water sorption and proton conduction studies, highlighting their potential in humidity-dependent proton conductivity applications (Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017).
Eigenschaften
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZXKAASNHOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
![N-[(2-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2510436.png)
![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)
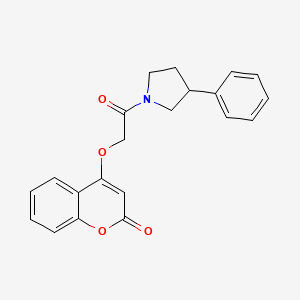
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2510441.png)
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)
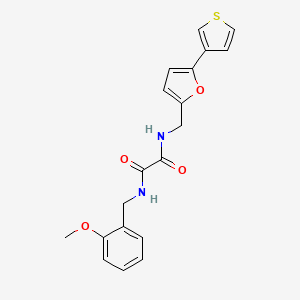
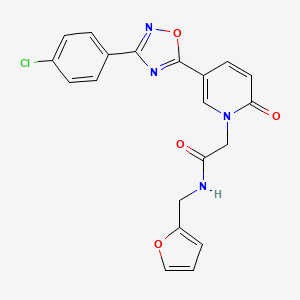
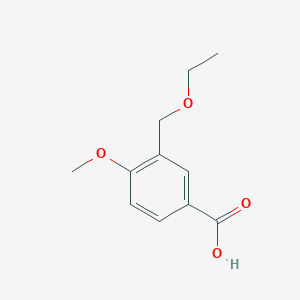

![methyl 4-{[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2510449.png)

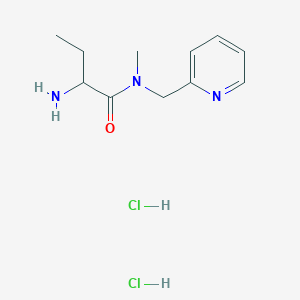
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2510458.png)
